molecular formula C39H26N8O2 B3087474 Bpy-FOXD, 2,7-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-y CAS No. 1174006-45-1

Bpy-FOXD, 2,7-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-y

Cat. No. B3087474
CAS RN: 1174006-45-1
M. Wt: 638.7 g/mol
InChI Key: RYTUDCZDAVNDOI-UHFFFAOYSA-N
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Description

Bpy-FOXD, also known as 2,7-Bis[2-(2,2’-bipyridine-6-yl)-1,3,4-oxadiazo-5-y]-9,9-dimethylfluorene, is a chemical compound with the formula C39H26N8O2 . It is used as an electron transport or hole blocking material in Organic Light-Emitting Diodes (OLEDs) .


Molecular Structure Analysis

The molecular structure of Bpy-FOXD consists of a 2,2’-bipyridine unit, which is a bidentate chelating ligand, forming complexes with many transition metals . The exact structure and conformation of Bpy-FOXD might be found in specialized chemical databases or literature.


Physical And Chemical Properties Analysis

Bpy-FOXD has a molecular weight of 638.68 g/mole and a density of 1.3±0.1 g/cm3 . It exhibits UV absorption at 348 and 365 nm and photoluminescence at 399 nm in dichloromethane . Its thermal stability is indicated by a 0.5% weight loss at temperatures greater than 350 °C .

Scientific Research Applications

Biologically Active Molecules

Bipyridine derivatives are extensively used as fundamental components in various applications, including biologically active molecules . They play a crucial role in the development of new drugs and therapies.

Ligands in Transition-Metal Catalysis

Bipyridine compounds are widely used as ligands in transition-metal catalysis . They strongly coordinate with metal centers, which is essential for many catalytic processes.

Photosensitizers

Bipyridine derivatives are used as photosensitizers . They absorb light and transfer energy to other molecules, enabling photochemical reactions.

Viologens

Viologens are a family of compounds that include bipyridine derivatives . They are used in a variety of applications, including electrochromic devices, herbicides, and molecular electronics.

Supramolecular Structures

Bipyridine compounds have found widespread application as a scaffold in supramolecular and metallosupramolecular chemistry . They are used to construct complex structures at the molecular level.

Coordination Chemistry

Bipyridine and its derivatives play a crucial role in coordination chemistry . They are used to form coordination compounds with metal ions, which have applications in various fields, including catalysis, materials science, and medicine.

Electrochemical Methods

Bipyridine compounds are used in electrochemical methods . They are involved in various electrochemical reactions, which are crucial for many industrial processes.

Synthesis of Higher Oligopyridines

Bipyridine is the first member of a series of higher oligopyridines, which can also act as polydentate ligands for metal-centres . This makes them useful in the synthesis of complex compounds with multiple metal centers.

Mechanism of Action

As an electron transport or hole blocking material in OLEDs, Bpy-FOXD likely facilitates the movement of electrons or holes within the device, contributing to its light-emitting properties .

properties

IUPAC Name

2-[9,9-dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H26N8O2/c1-39(2)27-21-23(35-44-46-37(48-35)33-13-7-11-31(42-33)29-9-3-5-19-40-29)15-17-25(27)26-18-16-24(22-28(26)39)36-45-47-38(49-36)34-14-8-12-32(43-34)30-10-4-6-20-41-30/h3-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTUDCZDAVNDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=CC=CC=N5)C6=C1C=C(C=C6)C7=NN=C(O7)C8=CC=CC(=N8)C9=CC=CC=N9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119297
Record name 6,6′′-[(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1,3,4-oxadiazole-5,2-diyl)]bis[2,2′-bipyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole

CAS RN

1174006-45-1
Record name 6,6′′-[(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1,3,4-oxadiazole-5,2-diyl)]bis[2,2′-bipyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174006-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6′′-[(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1,3,4-oxadiazole-5,2-diyl)]bis[2,2′-bipyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bpy-FOXD, 2,7-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-y
Reactant of Route 2
Bpy-FOXD, 2,7-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-y
Reactant of Route 3
Bpy-FOXD, 2,7-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-y
Reactant of Route 4
Bpy-FOXD, 2,7-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-y
Reactant of Route 5
Bpy-FOXD, 2,7-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-y
Reactant of Route 6
Bpy-FOXD, 2,7-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-y

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